BenchChemオンラインストアへようこそ!

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Antipsychotic Drug Synthesis Chiral Resolution Process Chemistry

6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 1059630‑12‑4) is a racemic, saturated heterocyclic compound belonging to the hexahydro‑γ‑carboline (pyrido[4,3‑b]indole) family. With a molecular formula of C₁₁H₁₃BrN₂ and a molecular weight of 253.14 g mol⁻¹, it features a bromine substituent at the 6‑position of the indole ring, providing a reactive handle for downstream functionalization via cross‑coupling or nucleophilic displacement.

Molecular Formula C11H13BrN2
Molecular Weight 253.14
CAS No. 1059630-12-4
Cat. No. B3026685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
CAS1059630-12-4
Molecular FormulaC11H13BrN2
Molecular Weight253.14
Structural Identifiers
SMILESC1CNCC2C1NC3=C2C=CC=C3Br
InChIInChI=1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2
InChIKeyLPBJHSPFSUDRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 1059630-12-4): Sourcing & Structural Identity Guide for Hexahydro-γ-Carboline Intermediates


6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 1059630‑12‑4) is a racemic, saturated heterocyclic compound belonging to the hexahydro‑γ‑carboline (pyrido[4,3‑b]indole) family [1]. With a molecular formula of C₁₁H₁₃BrN₂ and a molecular weight of 253.14 g mol⁻¹, it features a bromine substituent at the 6‑position of the indole ring, providing a reactive handle for downstream functionalization via cross‑coupling or nucleophilic displacement [2]. The compound is commercially available at ≥97 % purity from multiple vendors and is primarily employed as a key synthetic intermediate in central nervous system (CNS) drug discovery programs, most notably in the manufacture of the FDA‑approved atypical antipsychotic lumateperone [3].

Why Substituting 6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with Other Pyridoindole Analogs Can Compromise Synthesis Outcomes


Within the hexahydro‑γ‑carboline chemotype, subtle changes in halogen identity, ring‑substitution position, or saturation state produce disproportionately large effects on reactivity, stereochemical outcome, and biological target engagement [1]. The 6‑bromo derivative occupies a distinct niche: its C–Br bond is sufficiently labile for efficient catalytic tritiation (achieving 0.9 TBq mmol⁻¹ specific activity) [2], yet robust enough to survive multi‑step synthetic sequences en route to chiral drug intermediates such as lumateperone, where the (4aS,9bR) enantiomer is required with >99 % ee [3]. By contrast, the 6‑chloro analog exhibits substantially lower oxidative addition rates in palladium‑catalyzed couplings, the 8‑bromo isomer places the reactive center at an electronically and sterically distinct position that alters both cross‑coupling regioselectivity and pharmacological profile, and the fully unsaturated tetrahydro analog introduces conformational rigidity that can derail stereochemical control during asymmetric hydrogenation steps [1].

Quantitative Differentiation Evidence for 6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Against Closest Analogs


Verified Lumateperone Intermediate: Enantioselective Synthesis at Kilogram Scale with >99 % ee

The (4aS,9bR) enantiomer of 6‑bromo‑2,3,4,4a,5,9b‑hexahydro‑1H‑pyrido[4,3‑b]indole is a direct intermediate in the manufacture of lumateperone tosylate (Caplyta®), an FDA‑approved atypical antipsychotic [1]. In a published kilogram‑scale process, the N‑protected derivative ethyl (4aS,9bR)‑6‑bromo‑1,3,4,4a,5,9b‑hexahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate was obtained in 31 % overall yield and >99 % enantiomeric excess, ultimately delivering lumateperone tosylate in >99 % purity by HPLC on a 20 g scale [1]. Neither the 6‑chloro nor the 8‑bromo isomer has been reported as an intermediate for any FDA‑approved drug substance.

Antipsychotic Drug Synthesis Chiral Resolution Process Chemistry

Superior Tritiation Efficiency: Specific Activity of 0.9 TBq mmol⁻¹ Achieved via Catalytic Reductive Dehalogenation

The 6‑bromo substituent enables clean catalytic reductive dehalogenation with tritium gas, a transformation that is inefficient or impractical for the corresponding 6‑chloro and 6‑fluoro analogs due to the higher C–Cl and C–F bond dissociation energies [1]. Using the 6‑bromo derivative of stobadine, Pd/BaSO₄‑catalyzed tritiation in 0.1 M phosphate buffer (pH 7.4) yielded the [³H]‑labeled product with a specific activity of 0.9 TBq mmol⁻¹ and radiochemical purity of 96 % [1]. Aryl chlorides typically require harsher conditions and deliver lower specific activities, while aryl fluorides are essentially inert under analogous hydrogenolysis conditions.

Radiolabeling ADME Studies Tritium Chemistry

Regioselective Reactivity Advantage: 6‑Position Bromine Enables Orthogonal Cross‑Coupling vs. 8‑Bromo Isomer

The electronic and steric environment of the 6‑position in the hexahydro‑γ‑carboline scaffold is distinct from the 8‑position. In the 6‑bromo isomer, the bromine is para to the indole nitrogen, resulting in different electron density distribution and steric accessibility compared to the 8‑bromo isomer [1]. This regiochemical difference translates into divergent reactivity in palladium‑catalyzed cross‑coupling reactions: the 6‑bromo derivative participates in Suzuki–Miyaura couplings with aryl boronic acids under standard conditions (Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C), whereas the 8‑bromo isomer often requires ligand optimization due to increased steric hindrance from the adjacent saturated ring [1]. For medicinal chemistry programs probing the 6‑position of the γ‑carboline core, the 6‑bromo compound provides direct access that cannot be replicated by the 8‑bromo or unsubstituted analogs.

Suzuki–Miyaura Coupling Regioselectivity Structure–Activity Relationships

Chiral Resolution Enabled: Racemate Serves as Gateway to Both Enantiomers for Asymmetric Synthesis

The racemic 6‑bromo‑2,3,4,4a,5,9b‑hexahydro‑1H‑pyrido[4,3‑b]indole (CAS 1059630‑12‑4) can be efficiently resolved into its (4aS,9bR) and (4aR,9bS) enantiomers using (R)‑ or (S)‑mandelic acid in methanol at 50 °C, as demonstrated on an 8 g (31.6 mmol) scale [1]. The resolved (4aS,9bR) enantiomer (CAS 1059630‑07‑7) is the direct lumateperone precursor, while the (4aR,9bS) enantiomer (CAS 1576239‑70‑7) serves as a matched control for off‑target profiling. In contrast, the 6‑chloro and 6‑fluoro analogs lack a demonstrated resolution protocol at preparative scale, limiting their utility in enantioselective programs.

Chiral Separation Asymmetric Synthesis Stereochemical Control

Halogen Leaving‑Group Hierarchy: Br Outperforms Cl and F in Pd‑Catalyzed Coupling Kinetics

In palladium(0)‑catalyzed cross‑coupling reactions, the relative reactivity of aryl halides follows the established order I > OTf > Br ≫ Cl > F, governed by C–X bond dissociation energies (C–Br: ~285 kJ mol⁻¹; C–Cl: ~327 kJ mol⁻¹; C–F: ~485 kJ mol⁻¹) [1]. For the hexahydro‑γ‑carboline scaffold, the 6‑bromo derivative undergoes oxidative addition to Pd⁰ at rates approximately 10–100‑fold faster than the 6‑chloro analog under identical conditions [1]. The 6‑fluoro compound is essentially inert in standard Suzuki–Miyaura or Buchwald–Hartwig protocols, requiring specialized ligands and elevated temperatures that are incompatible with many downstream functional groups [1]. This kinetic advantage makes the 6‑bromo compound the preferred substrate for library synthesis and late‑stage functionalization.

Palladium Catalysis Cross‑Coupling Oxidative Addition

Proven Application Scenarios for 6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole in Drug Discovery and Chemical Development


GMP‑Grade Lumateperone (Caplyta®) API Manufacturing

The (4aS,9bR) enantiomer, obtained by chiral resolution of the racemic 6‑bromo compound, serves as the penultimate intermediate in the synthesis of lumateperone tosylate, an FDA‑approved treatment for schizophrenia and bipolar depression. The kilogram‑scale process achieves >99 % ee and >99 % final purity by HPLC, demonstrating the compound's suitability for regulated pharmaceutical manufacturing [1].

High‑Specific‑Activity Tritium Labeling for CNS Receptor Occupancy Studies

The 6‑bromo substituent is the preferred leaving group for catalytic tritiation of hexahydro‑γ‑carbolines. Using Pd/BaSO₄ and carrier‑free ³H₂ gas, the 6‑bromo‑stobadine precursor yields [³H]‑stobadine at 0.9 TBq mmol⁻¹ and 96 % radiochemical purity—metrics suitable for ex vivo receptor occupancy, quantitative whole‑body autoradiography, and plasma protein binding assays [2].

Structure–Activity Relationship (SAR) Exploration at the 6‑Position of γ‑Carboline Scaffolds

The bromine at the 6‑position provides a versatile handle for Pd‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling systematic introduction of aryl, heteroaryl, and amine substituents for SAR studies. This regiochemical vector is inaccessible from 8‑bromo isomers, and the bromide reactivity substantially exceeds that of the 6‑chloro or 6‑fluoro analogs [3].

Enantioselective Matched‑Pair Pharmacology Using Resolved Enantiomers

Both enantiomers of the 6‑bromo compound are accessible via mandelic acid resolution of the racemate. The (4aS,9bR) enantiomer is the active intermediate for lumateperone; the (4aR,9bS) enantiomer serves as the corresponding negative control for target engagement and off‑target profiling studies, enabling rigorous determination of stereospecific pharmacology [4].

Quote Request

Request a Quote for 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.